molecular formula C23H30ClN5O2 B2954066 N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 941958-78-7

N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2954066
CAS No.: 941958-78-7
M. Wt: 443.98
InChI Key: FEAUUUGLLLSKCC-UHFFFAOYSA-N
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Description

This compound is a substituted oxalamide featuring an N1-4-chlorophenyl group and an N2-ethyl chain substituted with 4-(dimethylamino)phenyl and 4-methylpiperazinyl moieties.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN5O2/c1-27(2)20-10-4-17(5-11-20)21(29-14-12-28(3)13-15-29)16-25-22(30)23(31)26-19-8-6-18(24)7-9-19/h4-11,21H,12-16H2,1-3H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAUUUGLLLSKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, with the CAS number 899956-69-5, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C20H25ClN4O2
  • Molecular Weight : 388.9 g/mol
  • Structural Features : The compound contains a piperazine ring, which is often associated with various biological activities, including antitumor and anti-inflammatory effects.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives containing oxalamide moieties showed promising results against various cancer cell lines, suggesting that this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits moderate to strong antibacterial activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The effectiveness was measured using minimum inhibitory concentration (MIC) assays, where lower MIC values indicated higher potency .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Notably, it showed strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating conditions like Alzheimer's disease. The compound's IC50 values were significantly lower than those of standard inhibitors, indicating its potential as a therapeutic agent .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the piperazine group enhances its ability to cross biological membranes and interact with central nervous system targets, contributing to its neuropharmacological effects .

Case Studies

  • Anticancer Efficacy : In a study involving various cancer cell lines, compounds similar to this compound demonstrated significant cytotoxicity. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Screening : A comparative study evaluated the antimicrobial efficacy of several oxalamide derivatives against common pathogens. This compound was among the most potent compounds tested, particularly against Gram-positive bacteria .

Research Findings Summary Table

Biological ActivityTest MethodResults
AnticancerMTT AssaySignificant cytotoxicity against various cancer cell lines
AntimicrobialMIC AssayModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionAChE Inhibition AssayIC50 values significantly lower than standard inhibitors

Comparison with Similar Compounds

Key Structural Features

The compound’s distinct features include:

  • N1-substituent : 4-chlorophenyl (electron-withdrawing group).
  • N2-substituent: A branched ethyl chain with 4-(dimethylamino)phenyl (electron-donating group) and 4-methylpiperazine (basic, polar group).

Comparison Table of Oxalamide Derivatives

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Properties (if available)
Target Compound Not explicitly provided* ~480 (estimated) N1: 4-chlorophenyl; N2: 4-(dimethylamino)phenyl + 4-methylpiperazine Hypothesized enhanced solubility and CNS penetration due to piperazine
GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) C16H11ClN2O4 330.7 N1: 4-chlorophenyl; N2: 1,3-dioxoisoindolin-2-yl Simpler structure; potential antimicrobial activity (synthesis focus)
CAS 903255-42-5 (N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide) C24H32N4O3 424.5 N1: 4-methoxyphenyl + 4-methylpiperazine; N2: phenylethyl Higher lipophilicity due to phenylethyl group
CAS 1049418-06-5 (N1-(4-ethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide) C23H30N4O3 410.5 N1: 4-ethylphenyl; N2: 4-methoxyphenylpiperazine Moderate molecular weight; unconfirmed receptor affinity
CAS 1049576-25-1 (N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide) C19H23ClN4O2S 433.0 N1: 4-chlorophenylpiperazine; N2: methylthiophenyl Sulfur-containing group may influence metabolism

*Note: Exact molecular formula/weight for the target compound is inferred based on structural analogs.

Functional Insights from Analogous Compounds

  • Antimicrobial Potential: GMC-3 () shares the N1-4-chlorophenyl group with the target compound, suggesting that halogenation may enhance antimicrobial activity. However, the absence of a piperazine ring in GMC-3 likely reduces its solubility compared to the target compound .
  • Metabolic Stability: Oxalamides like those in –7 (flavoring agents) are metabolized via hydrolysis and oxidative pathways.
  • Receptor Binding: Piperazine-containing compounds (e.g., –10) often target CNS receptors (e.g., dopamine D3). The 4-methylpiperazine in the target compound could enhance affinity for similar targets, though substituents like 4-(dimethylamino)phenyl may modulate selectivity .

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